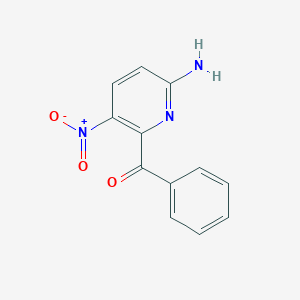
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of L-norleucine, an amino acid, modified with a trifluoroacetyl group and an esterified 1-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group to prevent unwanted reactions.
Trifluoroacetylation: The protected L-norleucine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Esterification: The resulting compound is esterified with 1-methylpropyl alcohol under acidic or basic conditions to form the final product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The ester group may facilitate its transport across cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Norleucine: The parent amino acid without the trifluoroacetyl and ester modifications.
N-(Trifluoroacetyl)-L-norleucine: L-Norleucine with only the trifluoroacetyl modification.
L-Norleucine, 1-methylpropyl ester: L-Norleucine with only the ester modification.
Uniqueness
L-Norleucine, N-(trifluoroacetyl)-, 1-methylpropyl ester is unique due to the combination of the trifluoroacetyl and ester groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C12H20F3NO3 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
butan-2-yl (2S)-2-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-6-7-9(10(17)19-8(3)5-2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18)/t8?,9-/m0/s1 |
InChI-Schlüssel |
OBLZBDBZXAWHCY-GKAPJAKFSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCCCC(C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


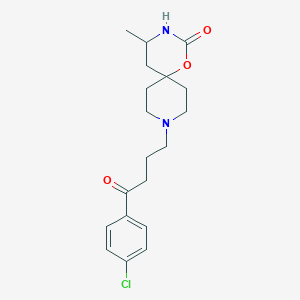
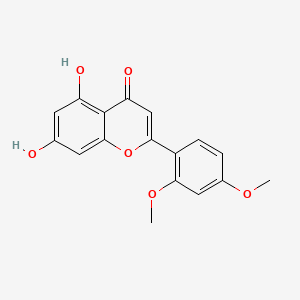
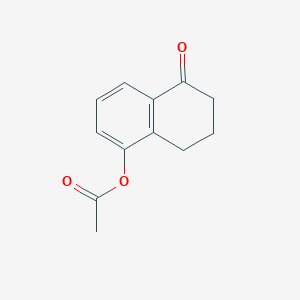
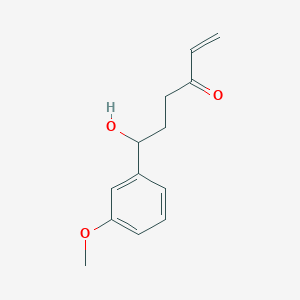

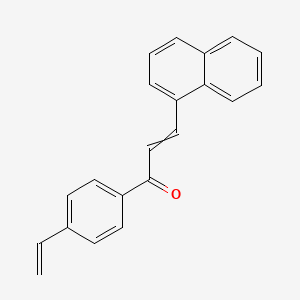
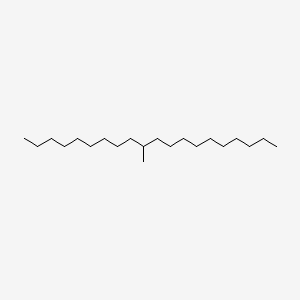
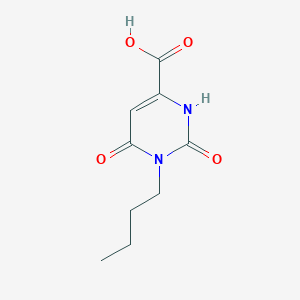


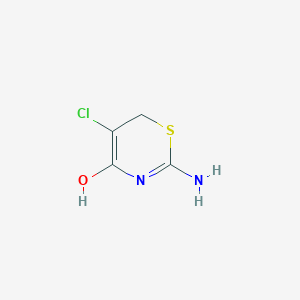
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
